molecular formula C22H22ClN7O2 B2962375 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1170648-88-0

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2962375
CAS No.: 1170648-88-0
M. Wt: 451.92
InChI Key: GFARPZVFFDWQIZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with amino, methylamino, and 1,2,4-oxadiazol-5-yl groups. The oxadiazole ring is further substituted with an ortho-tolyl (2-methylphenyl) moiety, while the acetamide nitrogen is linked to a 2-chlorobenzyl group. Such structural motifs are commonly associated with bioactive molecules, particularly in medicinal chemistry, where pyrazole and oxadiazole rings serve as scaffolds for targeting enzymes or receptors . Its synthesis likely involves multi-step heterocyclic coupling and functionalization, as inferred from analogous compounds .

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7O2/c1-13-7-3-5-9-15(13)20-27-22(32-29-20)18-19(24)30(28-21(18)25-2)12-17(31)26-11-14-8-4-6-10-16(14)23/h3-10H,11-12,24H2,1-2H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFARPZVFFDWQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NCC4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide is a complex organic molecule featuring multiple functional groups, including oxadiazole and pyrazole moieties. Its structural formula is represented as C22H22ClN7O2C_{22}H_{22}ClN_{7}O_{2} with a molecular weight of approximately 451.9 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and neuroprotective effects.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

  • Oxadiazole Ring : Known for diverse biological activities and used in drug development.
  • Pyrazole Ring : Often associated with anti-inflammatory and analgesic properties.
  • Acetamide Group : Contributes to the compound's reactivity and potential for biological interaction.
ComponentDescription
Molecular FormulaC22H22ClN7O2C_{22}H_{22}ClN_{7}O_{2}
Molecular Weight451.9 g/mol
Structural FeaturesOxadiazole, Pyrazole, Acetamide

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Notably, it has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The presence of the oxadiazole moiety enhances binding affinity through non-covalent interactions with these enzymes .

Inhibition Studies

Recent studies have demonstrated that derivatives of oxadiazole exhibit significant inhibitory effects on AChE. For example, compounds similar to our target compound showed IC50 values ranging from 12.8 µM to 99.2 µM , indicating varying degrees of potency against these cholinesterases . The structure-activity relationship (SAR) indicates that modifications in substituents can significantly affect inhibitory strength.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. It has shown potential in inhibiting the aggregation of amyloid beta-peptide (Aβ), which is crucial in Alzheimer's disease pathology. Additionally, it may exhibit antioxidant properties that contribute to its neuroprotective effects .

Case Studies

Several case studies highlight the efficacy of compounds related to our target structure:

  • Cholinesterase Inhibition :
    • A study on 5-substituted oxadiazoles reported effective dual inhibition of AChE and BChE, with notable improvements in cognitive function in animal models .
  • Neuroprotection :
    • Research indicated that oxadiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic potential for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between the target compound and three analogs from recent literature:

Compound Molecular Formula Molecular Weight Key Substituents Structural Distinctions
Target Compound: 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide Not explicitly provided* ~505 g/mol (estimated) - Oxadiazole: 3-(o-tolyl)
- Pyrazole: 3-(methylamino)
- Acetamide: N-(2-chlorobenzyl)
Unique combination of o-tolyl on oxadiazole and methylamino on pyrazole; 2-chlorobenzyl acetamide substituent.
Analog 1 : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide C₂₂H₂₁ClN₆O₃S 484.96 g/mol - Oxadiazole: 3-(4-methoxyphenyl)
- Pyrazole: 3-(methylsulfanyl)
Methoxy group increases polarity; methylsulfanyl (vs. methylamino) reduces hydrogen-bonding capacity.
Analog 2 : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide C₂₃H₂₃ClN₆O₃S 499.00 g/mol - Acetamide: N-(2-chloro-4-methylphenyl) Bulky 4-methyl group on phenyl ring may hinder target binding; chloro substituent retained for lipophilicity.
Analog 3 : 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide C₁₉H₁₉ClN₆OS 422.91 g/mol - Core: 1,2,4-triazole (vs. pyrazole)
- Substituents: 3-methylphenyl, 5-chloro-2-methylphenyl
Triazole ring alters electronic properties; dual methyl groups enhance steric effects.

Note: The target compound’s formula is inferred as approximately C₂₃H₂₂ClN₇O₂ based on nomenclature rules.

Key Research Findings and Implications

The methylsulfanyl group in Analogs 1 and 2 may confer metabolic stability via steric protection, whereas the target compound’s methylamino group could participate in hydrogen bonding, favoring target engagement.

Heterocyclic Core Variations :

  • Analog 3’s 1,2,4-triazole core (vs. pyrazole in the target compound) alters ring electronics and hydrogen-bonding capacity, which could shift selectivity toward different biological targets.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization of intermediate hydrazides using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (120°C). Key steps include coupling chloroacetyl chloride with aminopyrazole derivatives in the presence of triethylamine (TEA) as a base, followed by purification via recrystallization (e.g., ethanol-DMF mixtures). Reaction solvent (dioxane or dichloromethane), temperature, and stoichiometry of chloroacetyl chloride significantly impact yield. For example, excess TEA can mitigate side reactions but may complicate purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • FTIR : Look for C=O stretching (~1650–1750 cm⁻¹) from the acetamide group and N-H bending (~1550 cm⁻¹) from the pyrazole ring.
  • ¹H/¹³C NMR : Aromatic protons (6.5–8.5 ppm) from o-tolyl and 2-chlorobenzyl groups, methylamino protons (~2.5 ppm), and acetamide carbonyl signals (~170 ppm in ¹³C).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms. Theoretical calculations (e.g., HOMO-LUMO via DFT) can validate electronic properties .

Q. What in vitro biological assays are typically used to evaluate its activity, and how are cytotoxicity thresholds determined?

Common assays include:

  • Antiproliferative activity : MTT/XTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via dose-response curves.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine) to benchmark activity. Cytotoxicity thresholds are established using non-cancerous cell lines (e.g., HEK-293) to determine selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis, considering solvent choice and catalyst effects?

Cyclization efficiency depends on solvent polarity and catalyst reactivity. For example:

  • POCl₃ in dioxane : Enhances electrophilicity for oxadiazole formation but requires strict anhydrous conditions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yield by 15–20%. Post-reaction quenching with ice-water and neutralization with NaHCO₃ minimizes byproducts. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .

Q. What computational methods are used to predict the compound’s electronic properties and interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Predict binding affinities to targets like EGFR or PARP using crystal structures (PDB ID: 1M17). Focus on hydrogen bonds between the acetamide group and catalytic residues.
  • DFT calculations (Gaussian) : Analyze HOMO-LUMO gaps to assess reactivity. MESP maps identify nucleophilic/electrophilic regions, guiding SAR modifications .

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) affect bioactivity based on SAR studies?

  • Electron-withdrawing groups (Cl, Br) : Increase potency by enhancing target binding (e.g., ∆IC₅₀ = 2–5 µM vs. 10 µM for unsubstituted analogs).
  • Methoxy groups : Improve solubility but may reduce membrane permeability.
  • Ortho-substituted aryl groups : Steric hindrance can disrupt planar conformations critical for intercalation. Validate via comparative MD simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardize assay protocols : Use identical cell lines, passage numbers, and serum concentrations.
  • Control for purity : HPLC (C18 column, acetonitrile-water gradient) ensures ≥95% purity. Impurities ≥2% can skew IC₅₀ values.
  • Validate target engagement : SPR or ITC quantifies binding constants independently of cellular assays .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : –20°C in airtight, light-resistant containers under inert gas (Ar/N₂). Desiccants (silica gel) prevent hydrolysis.
  • Handling : Use gloveboxes for hygroscopic intermediates. Neutralize waste with 10% NaOH before disposal.
  • Stability testing : Monitor degradation via LC-MS every 6 months; discard if purity drops below 90% .

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